

# Spectroscopic Profile of Indole-15N: A Technical Guide for Researchers

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#### For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for **Indole-15N**, a critical isotopically labeled compound for advanced research in molecular interactions, reaction mechanisms, and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical sciences who utilize spectroscopic techniques for structural elucidation and quantitative analysis.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for determining the structure of **Indole-15N** in solution. The data presented below, obtained in deuterated acetonitrile (CD3CN), provides precise chemical shifts for <sup>1</sup>H, <sup>13</sup>C, and the labeled <sup>15</sup>N nucleus, as well as key spin-spin coupling constants.

## **NMR Data Tables**

Table 1: <sup>1</sup>H and <sup>15</sup>N NMR Chemical Shifts and Coupling Constants for **Indole-15N** in CD3CN[1]



| Position | <sup>1</sup> Η Chemical Shift<br>(δ, ppm) | <sup>1</sup> H- <sup>1</sup> H Coupling<br>Constants (J, Hz) | <sup>1</sup> H- <sup>15</sup> N Coupling<br>Constants (J, Hz) |
|----------|---|--|---|
| 1 (N-H)  | 8.12                                      | -  | <sup>1</sup> J( <sup>15</sup> N, <sup>1</sup> H) = -99.8      |
| 2        | 7.15                                      | <sup>3</sup> J(H2,H3) = 3.2                                  | <sup>2</sup> J( <sup>15</sup> N,H2) = -13.8                   |
| 3        | 6.51                                      | <sup>3</sup> J(H3,H2) = 3.2                                  | <sup>2</sup> J( <sup>15</sup> N,H3) = -10.5                   |
| 4        | 7.63                                      | <sup>3</sup> J(H4,H5) = 8.1                                  | <sup>3</sup> J( <sup>15</sup> N,H4) = -1.9                    |
| 5        | 7.11                                      | <sup>3</sup> J(H5,H4) = 8.1,<br><sup>3</sup> J(H5,H6) = 7.1  | <sup>4</sup> J( <sup>15</sup> N,H5) = <0.5                    |
| 6        | 7.19                                      | <sup>3</sup> J(H6,H5) = 7.1,<br><sup>3</sup> J(H6,H7) = 8.2  | <sup>4</sup> J( <sup>15</sup> N,H6) = <0.5                    |
| 7        | 7.50                                      | <sup>3</sup> J(H7,H6) = 8.2                                  | <sup>3</sup> J( <sup>15</sup> N,H7) = -3.8                    |

Table 2: <sup>13</sup>C NMR Chemical Shifts and <sup>13</sup>C-<sup>15</sup>N Coupling Constants for **Indole-15N** in CD3CN[1]

| Carbon Atom | <sup>13</sup> C Chemical Shift<br>(δ, ppm) | ¹J(¹³C,¹⁵N) (Hz) | <sup>2</sup> J( <sup>13</sup> C, <sup>15</sup> N) (Hz) |
|-------------|--|------------------|--|
| C-2         | 125.68                                     | -13.0            | -  |
| C-3         | 102.35                                     | -                | -2.55  |
| C-3a        | 128.94                                     | -                | -4.80  |
| C-4         | 121.14                                     | -                | -1.18  |
| C-5         | 120.16                                     | -                | +0.15  |
| C-6         | 122.30                                     | -                | -2.02  |
| C-7         | 112.16                                     | -                | -1.63  |
| C-7a        | 136.98                                     | -15.36           | -  |

# **Experimental Protocol: NMR Spectroscopy[1]**



<sup>1</sup>H, <sup>13</sup>C, and <sup>15</sup>N NMR spectra were acquired on a Bruker AV-600 spectrometer operating at frequencies of 600 MHz for <sup>1</sup>H, 151 MHz for <sup>13</sup>C, and 61 MHz for <sup>15</sup>N.[1] A sample of **Indole-15N** was prepared as a 0.25 M solution in CD3CN (99.8% D) in a 5-mm NMR tube. Tetramethylsilane (TMS) was used as the internal standard for <sup>1</sup>H and <sup>13</sup>C NMR spectra, while liquid ammonia was used as the external reference for <sup>15</sup>N NMR spectra.[1] Standard pulse sequences were used for one-dimensional and two-dimensional (COSY, HSQC, HMBC) experiments at a temperature of 303 K.

# Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of molecules. For **Indole-15N**, the most significant change compared to its unlabeled counterpart is expected in the N-H stretching frequency due to the increased mass of the nitrogen atom.

## **Predicted IR Data**

While a definitive, published spectrum for **Indole-15N** is not readily available, the key vibrational modes of unlabeled indole are well-characterized. The N-H stretching vibration in indole is typically observed around 3406 cm<sup>-1</sup>. Due to the heavier <sup>15</sup>N isotope, a downward shift (redshift) of this peak is expected. The magnitude of this shift can be approximated using the reduced mass relationship, suggesting a shift of approximately 10-15 cm<sup>-1</sup>. Other vibrational modes involving the nitrogen atom will also be affected, but to a lesser extent.

Table 3: Key IR Vibrational Frequencies for Indole (Unlabeled) and Predicted Shift for **Indole- 15N** 

| Vibrational Mode      | Indole (¹⁴N) Frequency<br>(cm⁻¹) | Predicted Indole- <sup>15</sup> N<br>Frequency (cm <sup>-1</sup> ) |
|-----------------------|----------------------------------|--|
| N-H Stretch           | ~3406                            | ~3391 - 3396   |
| Aromatic C-H Stretch  | 3022 - 3049                      | No significant change  |
| Aromatic C=C Stretch  | 1508 - 1577                      | No significant change  |
| C-C (in ring) Stretch | 1456 - 1616                      | Minor shifts possible  |
| =C-H Bending          | 609 - 744                        | Minor shifts possible  |



## **Experimental Protocol: FT-IR Spectroscopy**

FT-IR spectra of indole are typically recorded on a Fourier Transform Infrared spectrometer with a resolution of  $\pm 1~\rm cm^{-1}$ . For solid samples, a common method involves preparing a KBr pellet containing a small amount of the sample. The spectrum is then recorded over the mid-IR range, typically 4000-400 cm<sup>-1</sup>.

# **Mass Spectrometry (MS)**

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and providing structural clues.

# **Mass Spectrometry Data**

The mass spectrum of **Indole-15N** was recorded using electron impact (EI) ionization at 70 eV. The key feature of the mass spectrum of **Indole-15N** is the molecular ion peak (M<sup>+</sup>), which is shifted by one mass unit compared to unlabeled indole.

Table 4: Predicted Mass Spectrometry Data for Indole-15N

| lon                                 | Predicted m/z | Relative Intensity | Notes   |
|-------------------------------------|---------------|--------------------|---|
| [M]+                                | 118           | High               | Molecular ion of Indole-15N. The calculated m/z is 118.0622. The molecular ion for unlabeled indole is 117. |
| [M-HCN]+                            | 91            | Moderate           | Loss of hydrogen cyanide.   |
| [M-H <sup>13</sup> CN] <sup>+</sup> | 90            | Moderate           | Loss of hydrogen cyanide containing <sup>13</sup> C.  |
| C <sub>6</sub> H <sub>5</sub> +     | 77            | Low                | Phenyl cation.  |



Note: The fragmentation pattern is predicted to be very similar to that of unlabeled indole, with the corresponding mass shifts for nitrogen-containing fragments.

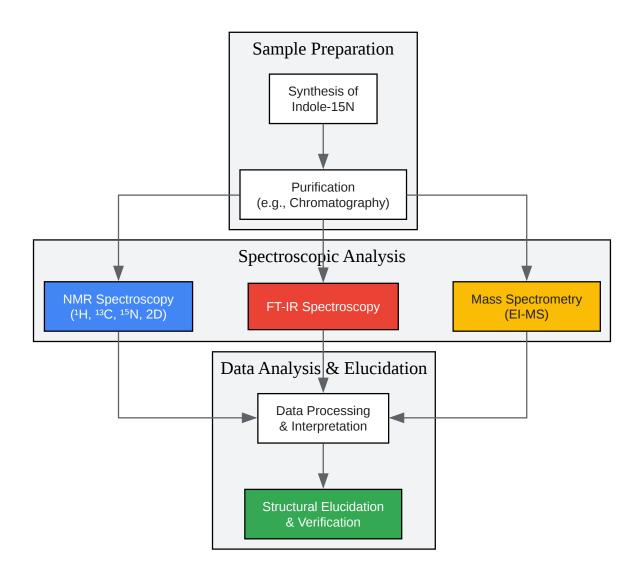
# **Experimental Protocol: Mass Spectrometry**

The electron-impact mass spectrum can be recorded on a standard mass spectrometer. The sample is introduced into the ion source, where it is bombarded with electrons at an energy of 70 eV. The resulting ions are then accelerated and separated based on their mass-to-charge ratio, and a detector records their abundance.

# **Spectroscopic Analysis Workflow**

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a small molecule like **Indole-15N**.





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Caption: Workflow for the spectroscopic analysis of Indole-15N.

This guide provides a foundational dataset for researchers working with **Indole-15N**. For more in-depth analysis or specific applications, consulting the primary literature is recommended.

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## References

- 1. researchgate.net [researchgate.net]
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